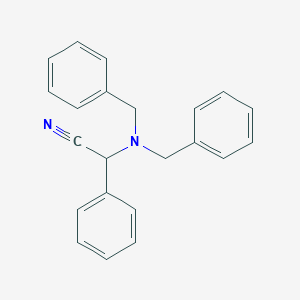

2-(Dibenzylamino)-2-phenylacetonitrile

Description

BenchChem offers high-quality 2-(Dibenzylamino)-2-phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dibenzylamino)-2-phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dibenzylamino)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c23-16-22(21-14-8-3-9-15-21)24(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20/h1-15,22H,17-18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIHREWVSWLSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Dibenzylamino)-2-phenylacetonitrile chemical structure and properties

Core Identity & Synthetic Utility in Pharmaceutical Scaffolding

Executive Summary & Structural Analysis

2-(Dibenzylamino)-2-phenylacetonitrile is a pivotal

Physicochemical Profile

The molecule is characterized by significant steric bulk provided by the N,N-dibenzyl protection. This protecting group strategy is intentional: it prevents N-alkylation side reactions and modulates the stability of the

| Property | Description |

| Chemical Formula | |

| Molecular Weight | ~312.41 g/mol |

| IUPAC Name | 2-(Dibenzylamino)-2-phenylacetonitrile |

| Key Functional Groups | Nitrile (-CN), Tertiary Amine, Benzylic Carbon |

| Chirality | Prochiral center at |

| Solubility | High in DCM, THF, Toluene; Low in Water |

| Stability | Susceptible to retro-Strecker (loss of HCN) in moist/acidic conditions without kinetic trapping. |

Synthetic Protocol: The Modified Strecker Reaction

Causality: Traditional Strecker syntheses utilize aqueous KCN and acetic acid. However, for a lipophilic amine like dibenzylamine, a biphasic system is inefficient. We utilize a Trimethylsilyl Cyanide (TMSCN) protocol catalyzed by a Lewis Acid (Indium or Iodine). This ensures homogeneity, higher yields, and safer handling than HCN gas.

Reagents & Stoichiometry[1][2][3]

-

Amine: Dibenzylamine (1.0 equiv)

-

Catalyst:

(1-5 mol%) or -

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology

-

Imine Formation (In Situ): Charge a flame-dried reaction vessel with Benzaldehyde (10 mmol) and Dibenzylamine (10 mmol) in MeCN (20 mL). Stir at room temperature for 30 minutes. Note: The dibenzyl group is bulky; ensure complete imine formation before adding cyanide.

-

Cyanosilylation: Cool the mixture to 0°C. Add the catalyst (

). Dropwise add TMSCN (12 mmol) via syringe under Nitrogen atmosphere. -

Reaction: Allow to warm to room temperature and stir for 3-6 hours. Monitor via TLC (Target

will differ significantly from the aldehyde). -

Quench & Workup: Quench with saturated

. Extract with Ethyl Acetate ( -

Purification: The product is often unstable on silica gel (due to acidity causing retro-Strecker). Neutral alumina chromatography or recrystallization from Ethanol/Hexane is recommended.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the Lewis Acid-catalyzed pathway, emphasizing the activation of the imine intermediate.

Figure 1: Lewis Acid-catalyzed Strecker synthesis pathway using TMSCN.

Reactivity Profile & Applications

Once synthesized, 2-(Dibenzylamino)-2-phenylacetonitrile acts as a divergent intermediate. The nitrile group is not the final target but a "handle" for further transformations.

A. The Bruylants Reaction (C-C Bond Formation)

This is the most sophisticated application. The nitrile is displaced by a Grignard reagent.[5][6]

-

Mechanism: The Grignard reagent does not attack the nitrile carbon directly (as in ketone synthesis).[5] Instead, the magnesium acts as a Lewis acid to trigger the ejection of the cyanide ion (

), reforming the iminium ion in situ. The Grignard nucleophile then attacks the iminium carbon. -

Outcome: Synthesis of sterically crowded tertiary amines or pharmacophores (e.g., phencyclidine analogues, though strictly controlled).

-

Protocol Insight: Use

in ether. The reaction is driven by the thermodynamic stability of the magnesium cyanide salt.

B. Hydrolysis to Amino Acids

Converting the nitrile to the carboxylic acid yields N,N-Dibenzyl-phenylglycine .

-

Challenge: The steric bulk of the two benzyl groups makes the nitrile resistant to mild hydrolysis.

-

Conditions: Requires

(conc.) at 60-80°C followed by aqueous workup. Basic hydrolysis (

C. Retro-Strecker Instability (Safety Critical)

In the presence of moisture and heat, the equilibrium shifts backward.

-

Risk: Gradual release of Hydrogen Cyanide gas during storage or improper heating.

-

Mitigation: Store at -20°C under Argon. Avoid acidic silica columns.

Divergent Synthesis Workflow (DOT Visualization)

Figure 2: Divergent synthetic utility of the alpha-aminonitrile scaffold.

References

-

Strecker Reaction Mechanisms

-

Zuend, S. J., et al. "Scale-Up of the Strecker Reaction." Organic Process Research & Development.

-

-

The Bruylants Reaction

-

TMSCN Protocols

-

Mai, K.

-aminonitriles using trimethylsilyl cyanide." Tetrahedron Letters.

-

-

Hydrolysis of Sterically Hindered Nitriles

-

Shafer, S., et al. "Hydrolysis of

-aminonitriles to amino acids." Journal of Organic Chemistry.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bruylants reaction - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(Dibenzylamino)-2-phenylacetonitrile

This technical monograph provides a comprehensive physicochemical and synthetic profile of 2-(Dibenzylamino)-2-phenylacetonitrile , a critical intermediate in the synthesis of non-proteinogenic amino acids and chiral diamines.

Executive Summary

2-(Dibenzylamino)-2-phenylacetonitrile (CAS: 15429-22-8) serves as a sterically protected "masked" equivalent of phenylglycine. Its value in drug development lies in its dual functionality: the nitrile group provides a versatile handle for hydrolysis (to amino acids) or reduction (to diamines), while the dibenzyl moiety serves as a robust protecting group that prevents N-alkylation side reactions and can be cleanly removed via hydrogenolysis. This compound is frequently employed in the synthesis of chiral auxiliaries and peptidomimetic drugs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Parameter | Data |

| IUPAC Name | 2-(Dibenzylamino)-2-phenylacetonitrile |

| Common Name | |

| CAS Number | 15429-22-8 |

| Molecular Formula | C |

| Molecular Weight | 312.41 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Predicted LogP | ~5.2 (Highly Lipophilic) |

Structural Analysis

The molecule features a central methine carbon bonded to three bulky groups: a phenyl ring, a nitrile, and a dibenzylamino group.

-

Steric Bulk: The two benzyl groups on the nitrogen create significant steric hindrance, which suppresses N-oxide formation and directs nucleophilic attacks to the nitrile carbon.

-

Electronic Environment: The nitrile group exerts a strong electron-withdrawing effect, increasing the acidity of the

-proton (pKa ~20-22), allowing for potential alkylation at the

Synthetic Pathways: The Strecker Protocol

The most authoritative route to this compound is the Strecker Synthesis , involving the condensation of benzaldehyde with dibenzylamine and a cyanide source.

Mechanism of Formation

The reaction proceeds via the formation of an iminium ion intermediate, which is then trapped by the cyanide nucleophile.

Figure 1: Mechanistic flow of the Strecker synthesis yielding the target aminonitrile.

Experimental Protocol (Standardized)

Reagents: Benzaldehyde (1.0 eq), Dibenzylamine (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Catalyst (e.g., Sc(OTf)

-

Imine Formation: Dissolve benzaldehyde and dibenzylamine in anhydrous dichloromethane (DCM). Add a dehydrating agent (MgSO

) if not using TMSCN. Stir at room temperature for 2 hours. -

Cyanosilylation: Cool the mixture to 0°C. Add TMSCN dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated NaHCO

. Extract with DCM.[1] Wash organic layer with brine, dry over Na -

Purification: Recrystallize from ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Green Chemistry Alternative: Recent literature suggests using KCN in Acetic Acid or aqueous surfactant systems (e.g., SDS) to avoid organosilicon reagents, though this often requires more rigorous safety controls regarding HCN evolution.

Reactivity & Applications

This compound is a "divergent intermediate," meaning it can be transformed into two distinct classes of valuable pharmaceutical building blocks.

Figure 2: Divergent synthetic pathways from the parent nitrile.

A. Hydrolysis to Phenylglycine[12]

-

Conditions: 6M HCl, Reflux, 12h.

-

Outcome: The nitrile converts to a carboxylic acid. The dibenzyl groups may remain or be cleaved depending on the severity of conditions (hydrogenolysis is usually required for clean deprotection).

-

Utility: Synthesis of non-natural amino acids for peptide drugs.

B. Reduction to Diamines[13]

-

Conditions: LiAlH

(2.0 eq) in dry THF, 0°C to Reflux. -

Outcome: The nitrile (-CN) is reduced to a primary amine (-CH

NH -

Utility: These diamines are precursors to chiral ligands (e.g., for asymmetric catalysis) or substituted ethylenediamine drugs.

Analytical Characterization

To validate the identity of synthesized material, compare against these predicted spectroscopic signatures:

-

H NMR (400 MHz, CDCl

- 7.20–7.50 (m, 15H, Aromatic protons).

- 4.85 (s, 1H, CH -CN) – Diagnostic Singlet.

-

3.80 and 3.35 (AB system, 4H, N-CH

-

IR Spectroscopy:

-

2230 cm

: Weak but sharp characteristic nitrile (C -

3030–3060 cm

: Aromatic C-H stretch. -

No N-H stretch (confirming tertiary amine).

-

Safety & Handling

-

Cyanide Hazard: While the aminonitrile itself is stable, its synthesis involves cyanide sources. Hydrolysis can release HCN gas.[2] All reactions must be performed in a well-ventilated fume hood with HCN detectors active.

-

Storage: Store in a cool, dry place. Nitriles can degrade slowly to amides if exposed to moisture and acid traces.

References

-

Strecker Synthesis Mechanism & Scope

-

Organic Syntheses, Coll. Vol. 3, p. 84 (1955); Vol. 22, p. 23 (1942). Link

-

-

Reduction of Alpha-Aminonitriles

-

Hydrolysis to Amino Acids

-

General Properties of Alpha-Aminonitriles

-

Shaikh, A. A., et al. "A short history of the Strecker reaction." Beilstein J. Org. Chem. 2011, 7, 723–731. Link

-

Sources

- 1. Sciencemadness Discussion Board - Phenylacetonitrile from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Solubility Profile & Handling of 2-(Dibenzylamino)-2-phenylacetonitrile

Topic: Solubility of 2-(Dibenzylamino)-2-phenylacetonitrile in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-(Dibenzylamino)-2-phenylacetonitrile (CAS: 15429-22-8). As a bulky

Understanding its solubility landscape is essential for optimizing reaction yields, designing purification protocols (recrystallization), and formulating drug delivery systems. This document synthesizes qualitative experimental data with structural structure-activity relationship (SAR) analysis to provide actionable protocols for handling this lipophilic compound.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

To predict and manipulate solubility, one must first understand the molecular architecture. 2-(Dibenzylamino)-2-phenylacetonitrile is characterized by a central methine carbon bonded to three significant hydrophobic domains: two benzyl groups on the nitrogen and one phenyl group on the

Structural Analysis[10]

-

Lipophilic Domains: Three aromatic rings create a high degree of hydrophobicity (High LogP).

-

Polar Domain: The nitrile (-CN) group provides a localized dipole but is sterically shielded by the bulky dibenzylamino group.

-

Solubility Implication: The molecule behaves as a classic lipophile. It is expected to show high affinity for non-polar and chlorinated solvents while exhibiting negligible solubility in aqueous media.

Key Properties

| Property | Data / Description |

| IUPAC Name | 2-(Dibenzylamino)-2-phenylacetonitrile |

| CAS Number | 15429-22-8 |

| Molecular Formula | |

| Molecular Weight | 312.41 g/mol |

| Physical State | Solid (White needles or plates upon crystallization) |

| Primary Synthesis | Strecker Reaction (Benzaldehyde + Dibenzylamine + TMSCN/HCN) |

Solubility Profile & Solvent Selection

The following solubility data is derived from synthesis workups and purification protocols reported in organic synthesis literature.

Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Status | Operational Use |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary extraction solvent; chromatography eluent. |

| Esters | Ethyl Acetate (EtOAc) | High | Reaction solvent; silica gel chromatography mobile phase. |

| Ethers | THF, Diethyl Ether | Good | Reaction medium; solubilization for analysis. |

| Alcohols | Ethanol, Methanol | Moderate (Temp. Dependent) | Ideal for Recrystallization. Soluble at reflux, sparingly soluble at RT. |

| Alkanes | Hexanes, Heptane | Low / Anti-Solvent | Used to precipitate product or as a crystallization medium from hot solutions. |

| Aqueous | Water, Brine | Insoluble | Used for washing crude reaction mixtures to remove inorganic salts. |

Mechanistic Insight: The "Like Dissolves Like" Principle

The dibenzylamino moiety dominates the solvation thermodynamics. The

Visualization: Solubility & Purification Logic[1]

The following diagram illustrates the logical flow for solvent selection based on the compound's structural properties.

Figure 1: Decision matrix for solvent selection based on the molecular architecture of 2-(Dibenzylamino)-2-phenylacetonitrile.

Experimental Protocols

Since specific quantitative solubility values (e.g., "45 mg/mL") are often batch-dependent or absent in general literature, researchers must validate solubility in-house. Below are two field-proven protocols.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Use this to generate precise thermodynamic data.

-

Preparation: Place an excess of solid 2-(Dibenzylamino)-2-phenylacetonitrile (approx. 100 mg) into a glass vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (e.g., Ethanol).

-

Equilibration: Seal the vial and agitate at a constant temperature (25°C) for 24 hours using an orbital shaker.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) to remove undissolved solids.

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC: Dilute the filtrate with mobile phase and analyze via HPLC-UV (approx. 254 nm).

-

Protocol B: Purification via Recrystallization (Practical Application)

Based on synthesis literature indicating crystallization from Hexanes or Ethanol.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or hot Hexanes ).

-

Clarification: If the solution is dark, treat with activated charcoal and filter while hot.

-

Nucleation: Allow the filtrate to cool slowly to room temperature.

-

Note: Rapid cooling may trap impurities.

-

-

Anti-Solvent (Optional): If crystallization does not occur, add Water dropwise (if using Ethanol) or cool to 0°C (if using Hexanes) to induce precipitation.

-

Isolation: Filter the white needles/plates and wash with cold anti-solvent (e.g., cold Hexane).

Visualization: Purification Workflow

Figure 2: Step-by-step purification workflow emphasizing the role of solubility in isolation.

References

-

Solvent-Free Synthesis of Racemic

-Aminonitriles. Organic Syntheses / SciSpace. Describes the synthesis and purification of -

Prepar

-Aminonitriles via Strecker Synthesis. Organic Syntheses, Coll. Vol. 3, p. 84 (1955). Provides foundational protocols for handling phenylacetonitrile derivatives and workup with benzene/ether (analogous to DCM/EtOAc). -

2-(Dibenzylamino)-2-phenylacetonitrile Product Data. Sigma-Aldrich.[1] Confirms chemical identity, CAS 15429-22-8, and physical state.[1]

-

Cyanosilylation of Benzaldehyde with TMSCN. ResearchGate. Details the reaction conditions and solvent effects (Acetonitrile vs. Solvent-free) for similar aminonitrile syntheses.

Sources

Technical Safety Monograph: 2-(Dibenzylamino)-2-phenylacetonitrile

This technical guide provides an in-depth safety and handling analysis of 2-(Dibenzylamino)-2-phenylacetonitrile , a specialized intermediate used in organic synthesis and drug development.

CAS Number: 15429-22-8

Formula: C

Executive Summary & Compound Profile

2-(Dibenzylamino)-2-phenylacetonitrile is an

While standard Safety Data Sheets (SDS) often default to generic "Nitrile" warnings, this compound presents a specific, latent hazard: Reversible dissociation under acidic conditions. Researchers must treat this material not just as a toxic organic solid, but as a "masked" source of Hydrogen Cyanide (HCN).

Physicochemical Properties (Estimated)

| Property | Value / Characteristic | Technical Note |

| Physical State | Solid (White to Off-White Powder) | Increased MW (312.41) vs. mono-benzyl analogue raises MP above RT. |

| Solubility | High in DCM, EtOAc, Toluene; Low in Water. | Lipophilicity drives rapid dermal absorption if dissolved. |

| Reactivity | Acid-labile; Oxidizable. | CRITICAL: Hydrolyzes in aqueous acid to release HCN. |

| pKa (Conjugate Acid) | ~5.0 - 6.0 (Amine) | Protonation of the amine may precede nitrile hydrolysis. |

Hazard Identification & Mechanism

GHS Classification (Derived from Analogues):

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).[1]

-

Acute Toxicity (Dermal): Category 3 (Toxic).[1]

-

Skin/Eye Irritation: Category 2 (Irritant).

The "Masked Cyanide" Mechanism

The primary safety concern is the thermodynamic equilibrium of

Figure 1: The retro-Strecker degradation pathway. Under acidic conditions (e.g., stomach acid or acidic workup), the nitrile moiety is eliminated as cytotoxic HCN gas.

Safe Handling & Engineering Controls

Engineering Controls

-

Containment: Handle exclusively in a certified Chemical Fume Hood or Glove Box.

-

Airflow: Minimum face velocity of 100 fpm (0.5 m/s).

-

Acid Segregation: Strictly prohibit the presence of strong acids (HCl, H

SO

Personal Protective Equipment (PPE)

-

Respiratory: If dust formation is possible, use a NIOSH-approved N95 or P100 particulate respirator. In solution, if heating is involved, a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges is required due to potential HCN evolution.

-

Dermal: Double-gloving is recommended.

-

Inner: Nitrile (4 mil).

-

Outer: Laminate film (Silver Shield) or thick Nitrile (8 mil) for prolonged handling.

-

Rationale: Simple nitrile gloves offer limited protection against aromatic solvents (DCM/Toluene) often used with this compound.

-

Emergency Response Protocols

Self-Validating Protocol: Every lab handling >100 mg of this compound must have a Cyanide Antidote Kit immediately accessible.

Exposure Response Workflow

If a researcher collapses or shows signs of "almond odor" detection (unreliable), dizziness, or rapid breathing:

Figure 2: Critical response workflow. Note: Mouth-to-mouth resuscitation is contraindicated due to the risk of secondary poisoning to the rescuer.

Spill Management

-

Evacuate: Clear the area immediately.

-

PPE: Don Self-Contained Breathing Apparatus (SCBA) if the spill is significant (>5g) or if an acidic solvent was involved.

-

Neutralization:

-

Do NOT use acid.

-

Treat the spill with aqueous Sodium Hypochlorite (Bleach) or Calcium Hypochlorite . This oxidizes the nitrile/cyanide to the less toxic cyanate.

-

Chemical Logic:

-

Storage & Stability

-

Conditions: Store at 2°C – 8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket. The dibenzylamino group is susceptible to oxidation (N-oxide formation) over time, which can destabilize the molecule.

-

Incompatibilities: Strong acids, Strong oxidizers, Reducing agents (e.g., LiAlH

will convert the nitrile to a primary amine, a potentially exothermic reaction).

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Phenylacetonitrile (Analogue Reference). Merck KGaA. Link

-

PubChem. (2024). Compound Summary: 2-(Dibenzylamino)-2-phenylacetonitrile (CAS 15429-22-8). National Center for Biotechnology Information. Link

-

Kuwano, R., et al. (2008).

-Aminonitriles. Journal of the American Chemical Society. (Contextual data on stability and synthesis). Link -

Occupational Safety and Health Administration (OSHA). (2023). Cyanide Exposure: Emergency Response. United States Department of Labor. Link

Sources

2-(Dibenzylamino)-2-phenylacetonitrile CAS number and identifiers

An In-Depth Technical Guide to 2-(Dibenzylamino)-2-phenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(Dibenzylamino)-2-phenylacetonitrile, a complex nitrile with significant potential in synthetic chemistry and drug discovery. As a derivative of the versatile phenylacetonitrile scaffold, this compound serves as a valuable intermediate for constructing more complex molecular architectures. This document delineates its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and its potential applications in pharmaceutical research. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Chemical Identity and Core Identifiers

2-(Dibenzylamino)-2-phenylacetonitrile is an α-aminonitrile characterized by a central carbon atom bonded to a phenyl group, a nitrile group, and a dibenzylamino moiety. This unique substitution pattern makes it a structurally interesting building block for organic synthesis.

Table 1: Core Identifiers for 2-(Dibenzylamino)-2-phenylacetonitrile

| Identifier | Value | Source |

| CAS Number | 15429-22-8 | [1] |

| Molecular Formula | C₂₂H₂₀N₂ | [1] |

| Molecular Weight | 312.41 g/mol | [1] |

| IUPAC Name | 2-(dibenzylamino)-2-phenylacetonitrile | |

| Synonyms | α-(Dibenzylamino)phenylacetonitrile | |

| Canonical SMILES | C1=CC=C(C=C1)C(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Physicochemical Properties

Specific experimental data for 2-(Dibenzylamino)-2-phenylacetonitrile is not widely published. However, its properties can be inferred from the parent compound, phenylacetonitrile (also known as benzyl cyanide). Phenylacetonitrile is a liquid at room temperature with a high boiling point and is classified as toxic.[2][3][4] Given the significant increase in molecular weight and the addition of two benzyl groups, 2-(Dibenzylamino)-2-phenylacetonitrile is expected to be a solid at room temperature with low aqueous solubility and a high boiling point.

Table 2: Physicochemical Properties of the Parent Compound, Phenylacetonitrile

| Property | Value | CAS Number |

| Melting Point | -24 °C | 140-29-4[3][5][6] |

| Boiling Point | 233-234 °C | 140-29-4[3][5][6] |

| Density | 1.015 g/mL | 140-29-4[6] |

| Flash Point | 101.7 °C | 140-29-4[2] |

Note: This data is for the parent scaffold Phenylacetonitrile (CAS: 140-29-4) and should be used for general guidance only.

Synthesis and Mechanistic Considerations

The synthesis of α-aminonitriles such as 2-(Dibenzylamino)-2-phenylacetonitrile is classically achieved via the Strecker synthesis or related multicomponent reactions. This approach offers an efficient convergence of three starting materials—an aldehyde, an amine, and a cyanide source—in a single pot.

The chosen pathway involves the reaction of benzaldehyde, dibenzylamine, and a cyanide source. The mechanism proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and dibenzylamine. This electrophilic iminium ion is then attacked by the cyanide nucleophile to yield the final α-aminonitrile product. The use of a Lewis acid catalyst can facilitate the formation of the iminium ion, thereby increasing the reaction rate.

Caption: Synthetic workflow for 2-(Dibenzylamino)-2-phenylacetonitrile.

Experimental Protocol: Synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile

This protocol is a representative procedure based on established methodologies for α-aminonitrile synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add dibenzylamine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as methanol or acetonitrile (100 mL).

-

Iminium Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine/iminium ion.

-

Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Slowly add the aqueous cyanide solution to the reaction mixture dropwise over 20 minutes. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 2-(Dibenzylamino)-2-phenylacetonitrile.

Applications in Research and Drug Development

The phenylacetonitrile core is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmacologically active molecules.[7] Its derivatives are crucial intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[8][]

Role as a Pharmaceutical Intermediate

The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This chemical flexibility allows 2-(Dibenzylamino)-2-phenylacetonitrile to serve as a precursor to a wide range of more complex molecules, including substituted phenethylamines or phenylacetic acid derivatives, which are common motifs in pharmaceuticals.

Sources

- 1. 2-phenylacetonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 3. 2-phenylacetonitrile [stenutz.eu]

- 4. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-phenylacetonitrile | CAS#:83552-81-2 | Chemsrc [chemsrc.com]

- 7. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Literature review of 2-(Dibenzylamino)-2-phenylacetonitrile derivatives

An In-depth Technical Guide to the Synthesis, Derivatization, and Applications of 2-(Dibenzylamino)-2-phenylacetonitrile and Its Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(Dibenzylamino)-2-phenylacetonitrile, a key synthetic intermediate. We will delve into its synthesis, chemical properties, and its role as a precursor to various derivatives with significant applications in organic chemistry and potentially in drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this chemical scaffold.

Introduction: The Strecker Synthesis and the Significance of α-Aminonitriles

2-(Dibenzylamino)-2-phenylacetonitrile belongs to the class of α-aminonitriles, which are crucial intermediates in synthetic organic chemistry. The most common route to α-aminonitriles is the Strecker synthesis, a three-component reaction involving an aldehyde (like benzaldehyde), an amine (like dibenzylamine), and a cyanide source (like potassium cyanide or trimethylsilyl cyanide). The resulting α-aminonitrile contains a nitrile group and an amino group attached to the same carbon atom, making it a versatile precursor for the synthesis of α-amino acids and other nitrogen-containing compounds.

The dibenzylamino group in 2-(Dibenzylamino)-2-phenylacetonitrile serves as a protecting group for the amine functionality. The benzyl groups can be readily removed via catalytic hydrogenation, unmasking the primary amine for further chemical transformations. This strategic use of the dibenzylamino moiety is a cornerstone of its utility in multi-step syntheses.

Synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile

The primary method for synthesizing 2-(Dibenzylamino)-2-phenylacetonitrile is the Strecker reaction. This one-pot synthesis is efficient and proceeds through the formation of an iminium ion intermediate.

Reaction Mechanism

The reaction commences with the nucleophilic attack of the dibenzylamine on the carbonyl carbon of benzaldehyde, forming a hemiaminal. This is followed by the elimination of water to yield a stable dibenzyliminium ion. The subsequent nucleophilic addition of a cyanide ion to the iminium ion affords the final product, 2-(Dibenzylamino)-2-phenylacetonitrile.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile:

Materials:

-

Benzaldehyde

-

Dibenzylamine

-

Potassium cyanide (KCN)

-

Glacial acetic acid

-

Methanol

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1 equivalent) and dibenzylamine (1 equivalent) in methanol.

-

Cool the mixture in an ice bath.

-

In a separate beaker, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Slowly add the aqueous solution of potassium cyanide to the stirred methanolic solution of the aldehyde and amine.

-

Add glacial acetic acid (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Dibenzylamino)-2-phenylacetonitrile as a white solid.

Structural Characterization

The structure of 2-(Dibenzylamino)-2-phenylacetonitrile has been confirmed by single-crystal X-ray diffraction. The crystal structure reveals a triclinic system with space group P-1. The molecule adopts a conformation where the two benzyl groups and the phenyl group are arranged in a propeller-like fashion around the central quaternary carbon.

Chemical Reactivity and Derivatization

The synthetic utility of 2-(Dibenzylamino)-2-phenylacetonitrile lies in the reactivity of its nitrile and protected amine functionalities.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts the α-aminonitrile into an N,N-dibenzyl-α-amino acid. Subsequent deprotection of the amino group provides the corresponding α-amino acid.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This results in the formation of a 1,2-diamine derivative.

Deprotection of the Dibenzylamino Group

The dibenzylamino group can be deprotected via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This cleavage of the C-N bonds yields a primary amine, which can then be used in subsequent synthetic steps.

Applications of Derivatives

While 2-(Dibenzylamino)-2-phenylacetonitrile itself is primarily a synthetic intermediate, its derivatives have potential applications in various fields.

Synthesis of α-Amino Acids

The most prominent application is in the synthesis of non-proteinogenic α-amino acids. The combination of nitrile hydrolysis and debenzylation allows for the straightforward preparation of α-phenylglycine and its analogs. These non-natural amino acids are valuable building blocks in medicinal chemistry for the synthesis of peptides, peptidomimetics, and other biologically active molecules.

Precursors for Heterocyclic Compounds

The derivatives of 2-(Dibenzylamino)-2-phenylacetonitrile can serve as precursors for the synthesis of various heterocyclic compounds. For instance, the 1,2-diamine obtained from nitrile reduction can be used in the construction of nitrogen-containing heterocycles like piperazines and benzodiazepines, which are common scaffolds in drug discovery.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of the final derivatives is highly dependent on the functional groups introduced after the transformation of the nitrile and deprotection of the amino group. For example, if the resulting α-amino acid is incorporated into a peptide, its stereochemistry and the nature of its side chain will dictate its interaction with biological targets.

Currently, there is a lack of extensive research on the direct biological activities of a wide range of 2-(Dibenzylamino)-2-phenylacetonitrile derivatives. Future research in this area could involve the synthesis of a library of compounds derived from this scaffold and their screening against various biological targets to uncover novel therapeutic agents.

Conclusion and Future Outlook

2-(Dibenzylamino)-2-phenylacetonitrile is a valuable and versatile synthetic intermediate, primarily utilized in the Strecker synthesis of α-aminonitriles. Its strategic importance lies in its role as a precursor for α-amino acids and other nitrogen-containing compounds. The ease of its synthesis and the selective reactivity of its functional groups make it an attractive starting material for organic chemists.

Future research should focus on expanding the library of derivatives synthesized from 2-(Dibenzylamino)-2-phenylacetonitrile and exploring their potential pharmacological activities. A systematic investigation into the structure-activity relationships of these derivatives could lead to the discovery of novel therapeutic agents for a variety of diseases. The development of more efficient and environmentally friendly synthetic methodologies for its synthesis and derivatization also remains an area of interest.

References

-

O'Donnell, M. J., & Polt, R. L. (1982). A mild and efficient route to N-unsubstituted α-amino acids. The Journal of Organic Chemistry, 47(13), 2663–2666. [Link]

-

Fun, H. K., & Ooi, C. W. (2009). 2-(Dibenzylamino)-2-phenylacetonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(1), o163. [Link]

-

PubChem. (n.d.). 2-(Dibenzylamino)-2-phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Thermodynamic Stability of 2-(Dibenzylamino)-2-phenylacetonitrile

This in-depth technical guide details the thermodynamic stability profile of 2-(Dibenzylamino)-2-phenylacetonitrile , a critical intermediate in the synthesis of phenylglycine derivatives.

Technical Guide for Process Research & Development

Executive Summary

2-(Dibenzylamino)-2-phenylacetonitrile is a sterically congested

This guide provides a mechanistic breakdown of these stability vectors, supported by experimental protocols for assessing shelf-life and process integrity.

Physicochemical Profile & Structural Analysis

The stability of this molecule is dictated by the steric clash between the dibenzylamino moiety and the phenyl ring attached to the quaternary nitrile carbon.

| Property | Description | Stability Implication |

| Structure | High steric strain (B-strain) weakens the C-CN bond. | |

| Lipophilicity | High LogP (~4.5 - 5.0 predicted) | Low water solubility protects the solid core, but promotes surface hydrolysis in humid conditions. |

| Electronic State | Electron-withdrawing CN vs. Electron-donating N | The Nitrogen lone pair stabilizes the incipient iminium ion, lowering the activation energy for cyanide loss. |

The Thermodynamic Core: Retro-Strecker Equilibrium

The primary stability threat is not degradation, but dissociation . unlike standard nitriles,

The Equilibrium Mechanism

In solution, particularly in polar media, the compound undergoes heterolytic C-CN bond cleavage. The bulky dibenzyl group destabilizes the tetrahedral aminonitrile (ground state) relative to the planar iminium ion (transition/intermediate state), shifting the equilibrium toward dissociation.

Key Insight: The "Bruylants Effect" typically describes the stabilization of nitriles by alkyl substitution. However, for N,N-dibenzyl derivatives, the steric bulk forces a deviation from ideal tetrahedral geometry, effectively "spring-loading" the molecule to eject the cyanide ion.

Visualization of the Pathway

The following diagram illustrates the reversible Retro-Strecker pathway and the irreversible hydrolysis sink.

Caption: The Retro-Strecker equilibrium (Blue/Red) is reversible. The presence of water drives the system to the irreversible hydrolysis sink (Green) or aldehyde breakdown (Grey).

Degradation Pathways (Kinetics)

Hydrolysis (The Irreversible Sink)

While the Retro-Strecker reaction is reversible, hydrolysis is the "sink" that drives decomposition.

-

Acidic Conditions: Protonation of the nitrile nitrogen is sterically hindered by the dibenzyl group. However, once protonated, water attack leads to the amide. Prolonged exposure yields N,N-dibenzylphenylglycine .

-

Basic Conditions: Direct attack of hydroxide on the nitrile carbon is slow due to electronic repulsion from the nitrogen lone pair. However, base can catalyze the elimination of HCN, reverting the material to the imine, which then hydrolyzes to benzaldehyde and dibenzylamine.

Oxidative Instability

The benzylic positions (on the dibenzylamino group) are susceptible to auto-oxidation (radical mechanism) if exposed to air and light for prolonged periods, leading to N-dealkylation.

Experimental Protocols for Stability Assessment

To rigorously define the stability profile, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Determination of Equilibrium Constant ( )

Purpose: To quantify the thermodynamic tendency to revert to the imine.

-

Preparation: Dissolve 50 mg of the aminonitrile in 0.6 mL of deuterated solvent (

for baseline, -

Internal Standard: Add 5 mg of 1,3,5-trimethoxybenzene (inert standard).

-

Acquisition: Acquire quantitative

-NMR spectra at -

Analysis: Monitor the methine proton signal (

-H).-

Aminonitrile

-H: typically -

Imine

-H: typically

-

-

Calculation:

Note: HCN may escape into the headspace, driving the equilibrium. Use a sealed J-Young NMR tube.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To identify degradation products for HPLC method development.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl / THF (1:1), Reflux, 4h | Conversion to Amide (Intermediate) and Acid (Final). |

| Base Hydrolysis | 0.1 N NaOH / MeOH (1:1), Reflux, 4h | Retro-Strecker to Benzaldehyde + Dibenzylamine. |

| Oxidation | 3% | N-oxide formation or Benzyl group cleavage. |

| Thermal | Solid state, | HCN evolution (check headspace), discoloration. |

Process Implications & Safety

The thermodynamic instability has direct safety implications for scale-up:

-

HCN Evolution: Because the equilibrium exists, any closed vessel containing this compound at elevated temperature can accumulate HCN gas in the headspace.

-

Control: Install HCN monitors in storage areas. Vent headspace through a caustic scrubber.

-

-

Moisture Sensitivity: Water is the reagent that makes the Retro-Strecker irreversible (by hydrolyzing the imine).

-

Control: Store under nitrogen atmosphere with desiccant packs.

-

-

Solvent Selection: Avoid protic solvents (MeOH, EtOH) for storage or recrystallization if possible, as they stabilize the ionic transition state of the Retro-Strecker reaction. Use non-polar solvents (Heptane, Toluene) where the equilibrium favors the neutral aminonitrile.

References

-

Strecker Synthesis Mechanism & Reversibility

-

Hydrolysis of Nitriles (Acidic/Basic Pathways)

-

General Stability of

-Aminonitriles:- Title: Organocatalytic Synthesis of -Aminonitriles: A Review.

- Source: MDPI (C

-

URL:[Link]

-

Bruylants Reaction & Steric Effects

- Title: Preparation of non-racemic single-stereocentre -aminonitriles and a study of their f

- Source: ResearchG

-

URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tutorchase.com [tutorchase.com]

Methodological & Application

Synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile via Strecker reaction

Application Note: Scalable Synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile via Iodine-Catalyzed Strecker Reaction

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile , a critical intermediate in the preparation of non-proteinogenic amino acids (e.g., phenylglycine derivatives) and chiral diamines.

While traditional Strecker syntheses utilize toxic alkali cyanides (KCN/NaCN) in aqueous buffers, this protocol employs Trimethylsilyl Cyanide (TMSCN) in an organic solvent catalyzed by molecular Iodine (

Key Advantages:

-

High Yield: Typically >90% conversion due to efficient iminium ion activation.

-

Operational Simplicity: One-pot reaction; no intermediate isolation required.

-

Safety: Avoids direct handling of cyanide salts and gaseous HCN, though strict safety measures for TMSCN are still mandatory.

Strategic Analysis & Mechanism

The synthesis proceeds via the nucleophilic addition of cyanide to an in situ generated iminium ion. The steric bulk of dibenzylamine prevents the formation of a stable neutral imine; instead, it exists in equilibrium with the hemiaminal and iminium species. The Lewis acid catalyst (Iodine) activates the carbonyl/imine carbon, facilitating the attack of the cyanide nucleophile.

Reaction Scheme

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the Iodine-catalyzed Strecker reaction for secondary amines.

Materials & Equipment

Reagents:

-

Benzaldehyde: >99%, freshly distilled if significant benzoic acid is present.

-

Dibenzylamine: 97% purity.[1]

-

Trimethylsilyl Cyanide (TMSCN): 98%. Handle with extreme care.

-

Iodine (

): Resublimed crystals (Catalyst). -

Solvent: Acetonitrile (MeCN), anhydrous (Water content <0.05%).

-

Quenching Agent: Saturated aqueous Sodium Thiosulfate (

).

Equipment:

-

Two-neck Round Bottom Flask (RBF) (100 mL).

-

Magnetic Stirrer & Teflon stir bar.

-

Addition Funnel (pressure-equalizing) or Syringe Pump.

-

Nitrogen/Argon inert gas line.

-

Rotary Evaporator (vented to scrubber).

Safety Protocol (CRITICAL)

Hazard Warning: TMSCN hydrolyzes rapidly in moisture to release Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

-

Engineering Controls: All operations MUST be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Cyanide Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and unexpired nearby.

-

Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH >10 for 24 hours to oxidize residual cyanide before disposal.

Experimental Protocol

Target Scale: 10 mmol (approx. 3.1 g theoretical yield)

Step 1: Pre-Complexation

-

Flame-dry a 100 mL two-neck RBF and cool under a stream of Nitrogen.

-

Add Benzaldehyde (1.06 g, 10 mmol) and Acetonitrile (20 mL) to the flask.

-

Add Dibenzylamine (1.97 g, 10 mmol) to the stirring solution.

-

Stir at room temperature for 10–15 minutes. Note: The solution may turn slightly cloudy as the hemiaminal forms.

Step 2: Catalyst Addition

-

Add molecular Iodine (254 mg, 1.0 mmol, 10 mol%) in one portion.

-

The solution will turn a dark reddish-brown color. Stir for an additional 5 minutes to activate the carbonyl/imine species.

Step 3: Cyanation (The Strecker Step)

-

Carefully add TMSCN (1.5 mL, 12 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

-

Caution: Exothermic reaction. Monitor temperature; ensure it stays near ambient (20–25°C).

-

-

Seal the flask under Nitrogen and stir vigorously at room temperature.

-

Monitoring: Monitor reaction progress by TLC (Eluent: 10% EtOAc in Hexane).

-

Endpoint: Disappearance of benzaldehyde (

) and appearance of a new, less polar spot ( -

Typical Time: 30 minutes to 2 hours.

-

Step 4: Work-up

-

Once complete, quench the reaction by adding Saturated Aqueous

(10 mL). This reduces residual Iodine (color changes from brown to yellow/colorless) and hydrolyzes excess TMSCN. -

Stir for 10 minutes.

-

Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

-

Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (20 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude oil/solid.

Purification & Characterization

Purification: The crude product is often pure enough for subsequent steps. If higher purity is required:

-

Recrystallization: Dissolve in hot Ethanol (minimal volume) and cool slowly to 0°C.

-

Flash Chromatography: Silica gel, gradient elution 0

5% EtOAc in Hexane.

Characterization Data (Expected):

| Technique | Parameter | Expected Value / Observation |

| Appearance | Physical State | White to pale yellow solid or viscous oil. |

| Melting Point | Range | 54–56 °C (Lit. varies by crystal form). |

| IR | 2230 (w, C |

Note on NMR: The benzylic protons of the dibenzyl group are diastereotopic due to the chiral center at the

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | TMSCN hydrolyzes easily. Ensure MeCN is anhydrous and glassware is flame-dried. |

| Incomplete Conversion | Steric Hindrance | Dibenzylamine is bulky. Increase catalyst loading to 20 mol% or extend reaction time to 12 hours. |

| No Product (Retro-Strecker) | High Temperature | Do not heat above 40°C. The reaction is reversible; heat favors the starting materials. |

| Dark Product Color | Residual Iodine | Wash the organic layer thoroughly with Sodium Thiosulfate until the color dissipates. |

References

-

Review of Strecker Reaction: Groger, H. (2003). Chemical Reviews, 103(7), 2795–2828.

-

Iodine Catalysis: Royer, L., et al. (2006).

-Aminonitriles." Synlett, 2006(16), 2633-2636. -

TMSCN Protocols: Mai, K.

-aminonitriles." Tetrahedron Letters, 26(13), 1581-1584. -

Dibenzylamine Specifics: Relevant spectral data adapted from: Journal of Organic Chemistry, 72(19), 7455-7458.

Sources

Application Notes and Protocols: Hydrolysis of 2-(Dibenzylamino)-2-phenylacetonitrile

Introduction: The Strategic Importance of α-Amino Acid Synthesis

The synthesis of α-amino acids, the fundamental building blocks of proteins and peptides, is a cornerstone of organic chemistry and drug development. Among the myriad of synthetic routes, the hydrolysis of α-aminonitriles, often derived from the Strecker synthesis, represents a robust and versatile method.[1][2][3][4] This application note provides a detailed protocol for the hydrolysis of a specific α-aminonitrile, 2-(dibenzylamino)-2-phenylacetonitrile, to yield 2-amino-2-phenylacetic acid (phenylglycine). Phenylglycine is a non-proteinogenic amino acid that serves as a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals, including β-lactam antibiotics.[5][6]

The choice of the dibenzylamino protecting group is strategic. The two benzyl groups on the nitrogen atom serve to prevent unwanted side reactions during nitrile hydrolysis and can be subsequently removed under specific conditions to yield the primary amine. This protocol will focus on the critical hydrolysis step, converting the nitrile moiety into a carboxylic acid.

Reaction Mechanism: A Tale of Two Pathways

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[7][8][9] Both pathways proceed through an amide intermediate.[7][8][10]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[11][12] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate.[7][12] Further heating in the presence of aqueous acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium ion.[7]

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the electrophilic nitrile carbon.[8][10] Subsequent protonation by water forms an imidic acid, which then tautomerizes to an amide.[8] The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt, which upon acidification, gives the final carboxylic acid.[8][9][10]

For the hydrolysis of 2-(dibenzylamino)-2-phenylacetonitrile, an acid-catalyzed approach is often preferred to avoid potential complications with the dibenzylamino group under strongly basic conditions.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Caption: Acid-catalyzed hydrolysis of a nitrile.

Experimental Protocol: Hydrolysis of 2-(Dibenzylamino)-2-phenylacetonitrile

This protocol details the acid-catalyzed hydrolysis of 2-(dibenzylamino)-2-phenylacetonitrile to 2-(dibenzylamino)-2-phenylacetic acid. The subsequent debenzylation to yield phenylglycine is a separate synthetic step not covered in this protocol.

Materials and Equipment

| Reagents | Equipment |

| 2-(Dibenzylamino)-2-phenylacetonitrile | Round-bottom flask |

| Concentrated Sulfuric Acid (H₂SO₄) | Reflux condenser |

| Glacial Acetic Acid (CH₃COOH) | Heating mantle with magnetic stirrer |

| Deionized Water (H₂O) | Magnetic stir bar |

| Diethyl Ether ((C₂H₅)₂O) | Beakers and graduated cylinders |

| Sodium Bicarbonate (NaHCO₃) | Separatory funnel |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

| pH paper or pH meter | Filtration apparatus (Büchner funnel, filter paper) |

Safety Precautions:

-

Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Diethyl ether is extremely flammable. Work in a fume hood away from any potential ignition sources.

-

The reaction should be conducted in a fume hood to avoid inhalation of any volatile compounds.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(dibenzylamino)-2-phenylacetonitrile (10.0 g, 1 equivalent).

-

In a fume hood, carefully add a mixture of glacial acetic acid (50 mL) and deionized water (25 mL).

-

Slowly and with constant stirring, add concentrated sulfuric acid (15 mL) to the flask. Caution: This addition is highly exothermic. The flask should be cooled in an ice-water bath during the addition.

-

-

Hydrolysis Reaction:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the reaction mixture to reflux using a heating mantle. The temperature should be maintained at approximately 120-130 °C.

-

Continue heating under reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing 200 mL of crushed ice. This will precipitate the product.

-

Stir the mixture until all the ice has melted.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Vigorous gas evolution (CO₂) will occur.

-

The crude product will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization. A suitable solvent system can be determined experimentally, but ethanol/water or acetic acid/water mixtures are good starting points.

-

Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

-

Data Summary and Expected Results

| Parameter | Value |

| Starting Material | 2-(Dibenzylamino)-2-phenylacetonitrile |

| Reagents | H₂SO₄, CH₃COOH, H₂O |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 120-130 °C (Reflux) |

| Expected Product | 2-(Dibenzylamino)-2-phenylacetic acid |

| Theoretical Yield | To be calculated based on starting material |

| Expected Appearance | White to off-white crystalline solid |

Troubleshooting

-

Low Yield: Incomplete reaction may be the cause. Ensure the reaction is heated at the correct temperature for a sufficient duration. Monitor the reaction by TLC to confirm completion. Inefficient precipitation or losses during recrystallization can also contribute to low yield.

-

Product is an Oil: This may indicate impurities or incomplete hydrolysis. Ensure the work-up procedure is followed carefully, particularly the neutralization step. Purification by column chromatography may be necessary if recrystallization is ineffective.

-

Side Reactions: Prolonged heating or excessively high temperatures can lead to decomposition or side reactions. Adhere to the recommended reaction conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for hydrolysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the acid-catalyzed hydrolysis of 2-(dibenzylamino)-2-phenylacetonitrile. By understanding the underlying reaction mechanism and adhering to the outlined procedure and safety precautions, researchers can reliably synthesize 2-(dibenzylamino)-2-phenylacetic acid, a key intermediate for further synthetic transformations in pharmaceutical and materials science research.

References

-

JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

-

Common Conditions. (n.d.). Nitrile to Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

ACS Publications. (2024, November 20). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

-

PMC. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). US3887606A - Process for the preparation of DL-phenylglycine esters.

- Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

-

ResearchGate. (2025, August 10). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. guidechem.com [guidechem.com]

- 6. Phenylglycine - Wikipedia [en.wikipedia.org]

- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 12. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

Reduction of 2-(Dibenzylamino)-2-phenylacetonitrile to diamines

Application Note: Strategic Reduction of 2-(Dibenzylamino)-2-phenylacetonitrile to Vicinal Diamines

Executive Summary

This application note details the reduction of 2-(dibenzylamino)-2-phenylacetonitrile (an

While catalytic hydrogenation is common for simple nitriles, this specific substrate presents two unique challenges:

-

Retro-Strecker Instability:

-aminonitriles are prone to decomposition into the corresponding aldehyde and cyanide under non-anhydrous or thermal stress. -

Chemoselectivity: The

-benzyl protecting groups are susceptible to hydrogenolysis (cleavage) under standard Pd/C hydrogenation conditions.

Therefore, this guide prioritizes a Lithium Aluminum Hydride (LiAlH

Strategic Analysis: Method Selection

The choice of reducing agent is dictated by the structural fragility of the substrate.

| Method | Reagent | Suitability | Critical Analysis |

| Hydride Reduction | LiAlH | High | Recommended. Strong hydride donor reduces nitrile rapidly at reflux.[1] Does not cleave |

| Catalytic Hydrogenation | H | Low | High Risk. High probability of debenzylation (removing protecting groups) before nitrile reduction is complete.[1] |

| Raney Nickel | H | Medium | Viable but requires high pressure (50–100 psi) and special handling of pyrophoric catalyst.[1] Often yields mixtures of primary and secondary amines. |

| Borane Reduction | BH | Medium | Effective but slower; requires acidic workup which may degrade unreacted |

Reaction Mechanism & Pathway

The reduction proceeds via sequential hydride transfer.[2] Understanding this mechanism is vital for troubleshooting incomplete conversions.

Figure 1: Mechanistic pathway of nitrile reduction by LiAlH

Detailed Experimental Protocol

Target Molecule:

Reagents & Equipment[3][4][5][6][7][8]

-

Substrate: 2-(Dibenzylamino)-2-phenylacetonitrile (Dry, purity >98%).

-

Reagent: Lithium Aluminum Hydride (LiAlH

), 2.4 M solution in THF (preferred for safety over solid).[1] -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Rochelle’s Salt (Sodium potassium tartrate) saturated solution.[3]

-

Gas: Dry Nitrogen or Argon.

Step-by-Step Procedure

Step 1: System Preparation (Inert Atmosphere)

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with N

for 15 minutes. -

Why: Moisture triggers the decomposition of LiAlH

and can hydrolyze the

Step 2: Reagent Preparation

-

Charge the flask with 15 mL (36 mmol, 3.6 equiv) of 2.4 M LiAlH

in THF. -

Dilute with 20 mL of anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

Step 3: Substrate Addition

-

Dissolve 3.14 g (10 mmol) of 2-(dibenzylamino)-2-phenylacetonitrile in 30 mL of anhydrous THF.

-

Transfer this solution to the addition funnel.

-

Dropwise Addition: Add the substrate solution to the LiAlH

suspension over 20–30 minutes. -

Observation: Gas evolution (H

) may occur; ensure venting is active.

Step 4: Reaction Phase

-

Once addition is complete, remove the ice bath and allow to warm to room temperature (RT).

-

Heat the mixture to Reflux (66°C) for 3–5 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The nitrile spot (

) should disappear; the amine spot (

Step 5: The "Rochelle's Salt" Quench (Critical)

-

Cool the reaction mixture back to 0°C .

-

Caution: The quench is exothermic.

-

Dilute with 30 mL diethyl ether (helps separation).

-

Slowly add saturated aqueous Rochelle’s Salt (Sodium Potassium Tartrate) solution (approx. 50 mL) dropwise initially, then faster once H

evolution ceases. -

Stir vigorously at RT for 1–2 hours until two clear layers form.

-

Why: Standard water/NaOH quenches often form a gelatinous aluminum hydroxide precipitate that traps the amine product. Rochelle’s salt complexes the aluminum, keeping it in the aqueous phase and ensuring high recovery of the diamine.

Step 6: Isolation

-

Separate the layers.[3] Extract the aqueous layer 2x with Et

O or DCM. -

Combine organic layers, dry over anhydrous Na

SO -

Filter and concentrate under reduced pressure.[3]

-

Purification: The crude oil is often pure enough (>95%). If necessary, purify via flash chromatography (DCM:MeOH:NH

OH 95:4:1) or convert to the dihydrochloride salt using HCl/Ether for recrystallization.

Workflow Visualization

Figure 2: Operational workflow for the LiAlH

Analytical Validation (QC)

To ensure the protocol succeeded, verify the following spectral markers:

-

IR Spectroscopy:

-

Absent: Strong sharp peak at ~2220–2240 cm

(C -

Present: Broad weak bands at 3300–3400 cm

(N-H stretch) and 1580–1600 cm

-

-

H NMR (CDCl

-

Diagnostic Shift: The methine proton (

to the original nitrile) shifts upfield. -

New Signal: Appearance of the methylene protons (-CH

-NH -

Benzyl Protons: Should remain as AB quartets or singlets around

3.5–3.9 ppm (confirming no debenzylation).

-

Safety & Hazards

-

Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Handle only under inert atmosphere.

-

Cyanide Risk: While the nitrile is reduced, if the starting material is subjected to aqueous acid before reduction, it can release HCN via the Retro-Strecker mechanism.[1] Ensure the quench is alkaline (Rochelle's salt is mild base) or neutral.

References

-

Amundsen, L. H., & Nelson, L. S. (1951).[1] Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[4][5] Journal of the American Chemical Society, 73(1), 242–244. [Link]

-

Organic Syntheses. (1959).[2] Reduction of Nitriles: General Procedures. Organic Syntheses, Coll.[1][2] Vol. 4, p. 564.[1] [Link]

-

Enders, D., & Shilvock, J. P. (2000).[1] Some Recent Applications of

-Aminonitriles in Organic Synthesis. Chemical Society Reviews, 29, 359-373.[1] (Context on stability and Retro-Strecker). [Link] -

Reetz, M. T., et al. (1987).[1] Stereoselective Synthesis of Vicinal Diamines. Angewandte Chemie International Edition, 26(11), 1141–1143.[1] (Precedent for dibenzylamino nitrile reduction).[6][7][8][9] [Link]

Sources

- 1. CN101774927A - Preparation methods of dibenzyl ethylenediamine and acetate thereof - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. Detailed Steps for Silver Diamine Fluoride (SDF) Application [aap.org]

- 7. aapd.org [aapd.org]

- 8. mmclibrary.com [mmclibrary.com]

- 9. Silver diamine fluoride therapy for dental care - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for alkylation of 2-(Dibenzylamino)-2-phenylacetonitrile

An in-depth guide to the reaction conditions for the alkylation of 2-(Dibenzylamino)-2-phenylacetonitrile, a key intermediate in the synthesis of non-natural amino acids.

Introduction: The Gateway to Constrained Peptides and Novel Therapeutics

α,α-Disubstituted α-amino acids are non-proteinogenic building blocks of immense interest in medicinal chemistry and drug discovery.[1][2] Their incorporation into peptides induces conformational constraints and enhances stability against enzymatic degradation, properties that are highly sought after in the design of novel therapeutics.[3] The synthesis of these valuable compounds often relies on the alkylation of α-amino acid precursors.[4][5]

This application note provides a detailed guide to the alkylation of 2-(dibenzylamino)-2-phenylacetonitrile, a versatile and strategic starting material. The dibenzylamino group serves as a robust protecting group for the amine functionality, while the nitrile group is a convenient precursor to the carboxylic acid. The core of the synthesis is the deprotonation of the α-carbon, strategically positioned between the phenyl ring and the nitrile, to form a stabilized carbanion that can be efficiently alkylated. We will explore two primary, field-proven methodologies: a classic approach using strong organometallic bases under anhydrous conditions, and a more modern, scalable, and environmentally benign method utilizing Phase-Transfer Catalysis (PTC).

Underlying Principles: Activating the α-Carbon

The key to the successful alkylation of 2-(dibenzylamino)-2-phenylacetonitrile is the generation of a nucleophilic carbanion at the carbon atom bearing the phenyl and nitrile groups. The acidity of the α-proton is significantly enhanced by the inductive and resonance-stabilizing effects of both the adjacent phenyl ring and the cyano group. This allows for its removal by a sufficiently strong base.

Once formed, the resulting carbanion acts as a potent nucleophile, readily attacking electrophilic alkylating agents, such as alkyl halides, to form a new carbon-carbon bond. The choice of base, solvent, and reaction conditions is critical to ensure high yields and minimize side reactions.

Reaction Mechanism: Carbanion Formation and Nucleophilic Attack

The general mechanism involves two principal steps:

-

Deprotonation: A strong base removes the acidic α-proton to generate a resonance-stabilized carbanion.

-

Nucleophilic Substitution (SN2): The carbanion attacks the alkylating agent (R-X), displacing the leaving group (X) and forming the desired α,α-disubstituted product.

Sources

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile via a Three-Component Strecker Reaction

Abstract: This document provides a comprehensive guide for the synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile, a valuable α-aminonitrile intermediate. The protocol leverages a modified Strecker reaction, a robust three-component condensation of benzaldehyde, dibenzylamine, and a cyanide source. This application note details the underlying chemical principles, a step-by-step experimental procedure, critical safety protocols, and methods for purification and characterization, tailored for researchers in organic synthesis and medicinal chemistry.

Introduction & Scientific Background

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids from aldehydes or ketones.[1] The reaction is a one-pot, three-component process involving an aldehyde, an amine, and a cyanide source, which condenses to form an α-aminonitrile.[2] These nitrile intermediates are highly versatile, serving as direct precursors to α-amino acids through hydrolysis, or to vicinal diamines via reduction.[3][4]

This protocol adapts the classical Strecker synthesis for the preparation of N,N-disubstituted α-aminonitriles, specifically 2-(Dibenzylamino)-2-phenylacetonitrile. This compound is a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents, due to the presence of the readily cleavable benzyl protecting groups on the nitrogen atom. The reaction proceeds through the formation of an iminium ion intermediate from benzaldehyde and dibenzylamine, which is subsequently trapped by a nucleophilic cyanide ion.[4][5]

Reaction Mechanism & Principles

The synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile is a classic example of nucleophilic addition to a carbonyl group, followed by nucleophilic addition to an iminium ion. The process can be broken down into two primary stages:

-

Iminium Ion Formation: Dibenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is often catalyzed by a weak acid. The resulting hemiaminal intermediate rapidly dehydrates to form a resonance-stabilized N,N-dibenzyliminium ion. This step is crucial as the iminium ion is a significantly more reactive electrophile than the starting aldehyde.[1][2]

-

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), provides the cyanide anion (CN⁻). This potent nucleophile attacks the electrophilic carbon of the iminium ion, forming the stable carbon-carbon bond and yielding the final α-aminonitrile product.[3][5]

Materials & Reagents

Ensure all reagents are of high purity (reagent grade or higher) and solvents are anhydrous where specified. All manipulations involving potassium cyanide must be performed in a certified chemical fume hood.[6]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |